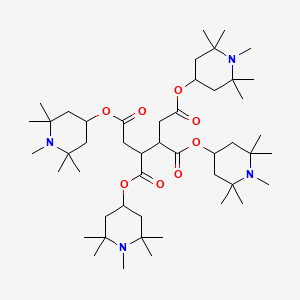
1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Cat. No. B1610875
Key on ui cas rn:
91788-83-9
M. Wt: 847.2 g/mol
InChI Key: WUPCFMITFBVJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07900558B2
Procedure details


tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-52” from Asahi Denka Kogyo K.K.), tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-57” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-62” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-67” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-63” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-68” from Asahi Denka Kogyo K.K.),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:47]([O:49][CH:50]1[CH2:55][C:54]([CH3:57])(C)N(C)[C:52]([CH3:60])(C)[CH2:51]1)=[O:48])[CH:2]([C:33]([O:35]C1CC(C)(C)N(C)C(C)(C)C1)=[O:34])[CH:3]([C:19]([O:21]C1CC(C)(C)N(C)C(C)(C)C1)=[O:20])[CH2:4][C:5]([O:7][CH:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[N:11]([CH3:16])[C:10]([CH3:18])([CH3:17])[CH2:9]1)=[O:6].[CH2:61]([C:104](OC1CC(C)(C)NC(C)(C)C1)=O)[CH:62](C(OC1CC(C)(C)NC(C)(C)C1)=O)[CH:63](C(OC1CC(C)(C)NC(C)(C)C1)=O)[CH2:64][C:65](OC1CC(C)(C)NC(C)(C)C1)=[O:66]>>[CH2:4]([C:5]([OH:7])=[O:6])[CH:3]([C:19]([OH:21])=[O:20])[CH:2]([C:33]([OH:35])=[O:34])[CH2:1][C:47]([OH:49])=[O:48].[CH3:16][N:11]1[C:12]([CH3:14])([CH3:15])[CH2:13][CH:8]([OH:7])[CH2:9][C:10]1([CH3:18])[CH3:17].[CH2:65]([OH:66])[CH2:64][CH2:63][CH2:62][CH2:61][CH2:104][CH2:57][CH2:54][CH2:55][CH2:50][CH2:51][CH2:52][CH3:60]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(CC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(CC(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC1CC(NC(C1)(C)C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(CC(N1)(C)C)OC(=O)CC(C(CC(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(CC(CC1(C)C)O)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07900558B2
Procedure details


tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-52” from Asahi Denka Kogyo K.K.), tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-57” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-62” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-67” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-63” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-68” from Asahi Denka Kogyo K.K.),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:47]([O:49][CH:50]1[CH2:55][C:54]([CH3:57])(C)N(C)[C:52]([CH3:60])(C)[CH2:51]1)=[O:48])[CH:2]([C:33]([O:35]C1CC(C)(C)N(C)C(C)(C)C1)=[O:34])[CH:3]([C:19]([O:21]C1CC(C)(C)N(C)C(C)(C)C1)=[O:20])[CH2:4][C:5]([O:7][CH:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[N:11]([CH3:16])[C:10]([CH3:18])([CH3:17])[CH2:9]1)=[O:6].[CH2:61]([C:104](OC1CC(C)(C)NC(C)(C)C1)=O)[CH:62](C(OC1CC(C)(C)NC(C)(C)C1)=O)[CH:63](C(OC1CC(C)(C)NC(C)(C)C1)=O)[CH2:64][C:65](OC1CC(C)(C)NC(C)(C)C1)=[O:66]>>[CH2:4]([C:5]([OH:7])=[O:6])[CH:3]([C:19]([OH:21])=[O:20])[CH:2]([C:33]([OH:35])=[O:34])[CH2:1][C:47]([OH:49])=[O:48].[CH3:16][N:11]1[C:12]([CH3:14])([CH3:15])[CH2:13][CH:8]([OH:7])[CH2:9][C:10]1([CH3:18])[CH3:17].[CH2:65]([OH:66])[CH2:64][CH2:63][CH2:62][CH2:61][CH2:104][CH2:57][CH2:54][CH2:55][CH2:50][CH2:51][CH2:52][CH3:60]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(CC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(CC(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC1CC(NC(C1)(C)C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(CC(N1)(C)C)OC(=O)CC(C(CC(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(CC(CC1(C)C)O)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
